Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate
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Overview
Description
Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving the pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate typically involves multiple steps. One common approach is the reaction of azabicyclo[1.1.0]butane with various electrophiles to form the spirocyclic core. This can be followed by functional group modifications to introduce the tert-butyl ester and hydroxymethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug design due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, potentially affecting various biological pathways. The rigid and three-dimensional nature of the compound may enhance its binding affinity to certain enzymes or receptors, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate: Another spirocyclic compound with similar structural features.
Polysubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic core and are used in similar applications.
Uniqueness
Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate stands out due to its specific combination of functional groups and the spirocyclic framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-11(2,3)18-10(17)15-7-14(8-15)13(9-16)5-12(4,6-13)19-14/h16H,5-9H2,1-4H3 |
InChI Key |
HOSPJABQBUYCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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